![molecular formula C20H21ClFN3O3S B13421472 N-tert-Butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide CAS No. 499777-85-4](/img/structure/B13421472.png)
N-tert-Butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl Cimicoxib is an intermediate compound in the synthesis of Cimicoxib, a long-acting COX-2 inhibitor. Cimicoxib is developed as a non-steroidal anti-inflammatory veterinary drug used to treat dogs with inflammation and pain associated with osteoarthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl Cimicoxib involves several steps. One common method includes the reaction of tert-butyl benzoate with nitriles catalyzed by zinc perchlorate hexahydrate (Zn(ClO4)2·6H2O) under solvent-free conditions at 50°C . This reaction is efficient, mild, and inexpensive, producing N-tert-butyl amides in high yields.
Industrial Production Methods
Industrial production methods for N-tert-Butyl Cimicoxib typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl Cimicoxib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various N-tert-butyl derivatives.
Scientific Research Applications
N-tert-Butyl Cimicoxib has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: As an intermediate in the synthesis of Cimicoxib, it plays a role in developing anti-inflammatory drugs for veterinary use.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
N-tert-Butyl Cimicoxib exerts its effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the production of pro-inflammatory cytokines and prostaglandin E (PGE), which are involved in inflammation and pain. The molecular targets include the COX-2 enzyme and associated pathways .
Comparison with Similar Compounds
Similar Compounds
Cimicoxib: The parent compound, also a COX-2 inhibitor.
Celecoxib: Another COX-2 inhibitor used in human medicine.
Rofecoxib: A COX-2 inhibitor previously used in human medicine but withdrawn due to safety concerns.
Uniqueness
N-tert-Butyl Cimicoxib is unique due to its specific structure and role as an intermediate in the synthesis of Cimicoxib. Its tert-butyl group provides distinct chemical properties that influence its reactivity and interactions with other molecules.
Properties
CAS No. |
499777-85-4 |
|---|---|
Molecular Formula |
C20H21ClFN3O3S |
Molecular Weight |
437.9 g/mol |
IUPAC Name |
N-tert-butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H21ClFN3O3S/c1-20(2,3)24-29(26,27)15-8-6-14(7-9-15)25-12-23-19(21)18(25)13-5-10-17(28-4)16(22)11-13/h5-12,24H,1-4H3 |
InChI Key |
FRZYUVYOHGEOAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N2C=NC(=C2C3=CC(=C(C=C3)OC)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


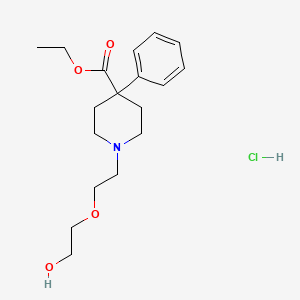
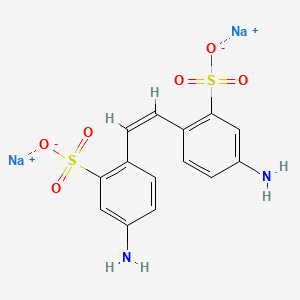
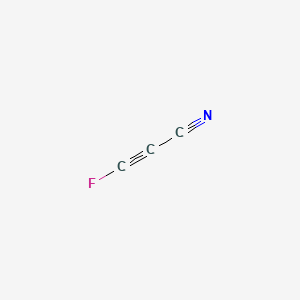
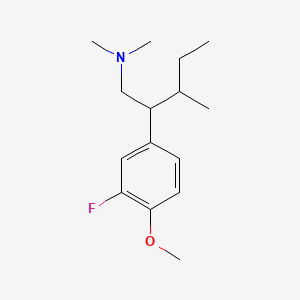
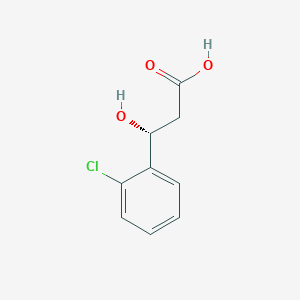
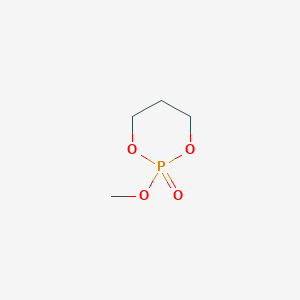

![O-[4-(trifluoromethyl)phenyl] chloromethanethioate](/img/structure/B13421436.png)
![[2-[(6R,8S,10S,11S,13S,14S,16R)-2-bromo-6,9-difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13421439.png)
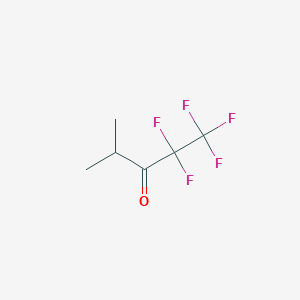
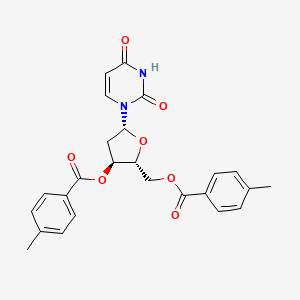
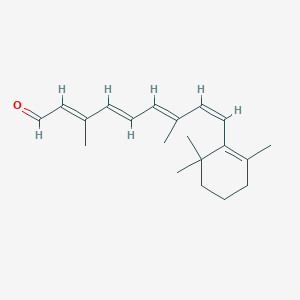
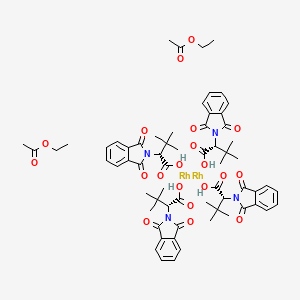
![4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol](/img/structure/B13421463.png)
